![molecular formula C18H25N3O5S B15124948 [3-[1-Amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate](/img/structure/B15124948.png)

[3-[1-Amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

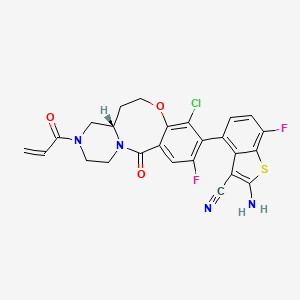

Saxagliptin O-Sulfate is a derivative of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Saxagliptin is known for its ability to improve glycemic control by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saxagliptin involves several key steps, including the preparation of chiral intermediates. One common method involves the use of enzyme-catalyzed reactions to produce these intermediates. For example, the conversion of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid to (S)-3-hydroxyadamantane glycine is catalyzed by phenylalanine dehydrogenase and formate dehydrogenase . The final step involves the sulfation of saxagliptin to produce saxagliptin O-sulfate.

Industrial Production Methods

Industrial production of saxagliptin O-sulfate typically involves large-scale enzyme-catalyzed reactions, followed by purification processes such as ultrafiltration and chromatography. The use of recombinant Escherichia coli for enzyme production has been optimized to achieve high yields and efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions

Saxagliptin O-sulfate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Common substitution reactions involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Conditions often involve the use of nucleophiles like halides or amines.

Major Products

The major products formed from these reactions include hydroxylated and reduced derivatives of saxagliptin O-sulfate, which can have varying degrees of biological activity .

Scientific Research Applications

Saxagliptin O-sulfate has several scientific research applications:

Chemistry: It is used as a model compound to study enzyme-catalyzed reactions and the development of new synthetic methodologies.

Biology: Researchers use it to investigate the metabolic pathways and enzyme interactions involved in drug metabolism.

Medicine: Saxagliptin O-sulfate is studied for its potential therapeutic effects and its role in managing type 2 diabetes mellitus.

Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Saxagliptin O-sulfate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, leading to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and suppress glucagon release, thereby improving glycemic control .

Comparison with Similar Compounds

Similar Compounds

Sitagliptin: Another DPP-4 inhibitor with similar glycemic control effects.

Vildagliptin: Known for its rapid reaction with L-cysteine to form thiazolinic acid metabolites.

Linagliptin: A DPP-4 inhibitor with a longer half-life and different metabolic pathways.

Uniqueness

Saxagliptin O-sulfate is unique due to its specific sulfation, which may influence its pharmacokinetic properties and metabolic stability. Compared to other DPP-4 inhibitors, saxagliptin has shown a distinct profile in terms of enzyme interactions and metabolic pathways .

Properties

Molecular Formula |

C18H25N3O5S |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

[3-[1-amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate |

InChI |

InChI=1S/C18H25N3O5S/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(6-10,9-17)26-27(23,24)25/h10-15H,1-7,9,20H2,(H,23,24,25) |

InChI Key |

BNWBSJYZDBLPKL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)

![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)

![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)

![N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15124911.png)

![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)

![6-Bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B15124921.png)

![7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid](/img/structure/B15124942.png)